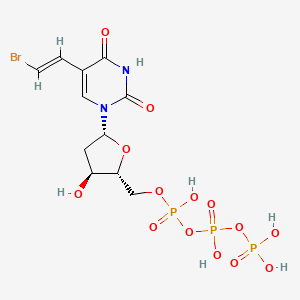

5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate

Übersicht

Beschreibung

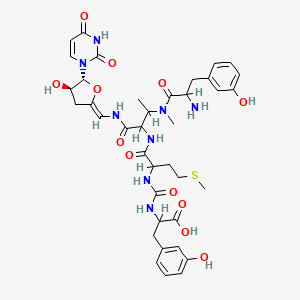

BVDU-TP: (E)-5-(2-Bromvinyl)-2'-Desoxyuridintriphosphat , ist ein Nukleotidanalogon mit signifikanten antiviralen Eigenschaften. Es wird hauptsächlich zur Behandlung von Infektionen verwendet, die durch das Varizella-Zoster-Virus und das Herpes-simplex-Virus Typ 1 verursacht werden. Die Verbindung ist bekannt für ihre Fähigkeit, die virale DNA-Polymerase zu hemmen, wodurch die Replikation der viralen DNA verhindert wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (E)-5-(2-Bromvinyl)-2'-Desoxyuridintriphosphat umfasst mehrere Schritte:

Bromierung: Das Ausgangsmaterial, 2'-Desoxyuridin, wird einer Bromierung unterzogen, um die Bromvinylgruppe einzuführen.

Vinylierung: Das bromierte Zwischenprodukt wird dann einer Vinylierung unterzogen, um (E)-5-(2-Bromvinyl)-2'-Desoxyuridin zu bilden.

Phosphorylierung: Der letzte Schritt beinhaltet die Phosphorylierung von (E)-5-(2-Bromvinyl)-2'-Desoxyuridin, um die Triphosphatform, (E)-5-(2-Bromvinyl)-2'-Desoxyuridintriphosphat, zu erzeugen

Industrielle Produktionsmethoden: Die industrielle Produktion von (E)-5-(2-Bromvinyl)-2'-Desoxyuridintriphosphat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und Reinigungssystemen ist in industriellen Umgebungen üblich, um eine gleichbleibende Qualität zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen: (E)-5-(2-Bromvinyl)-2'-Desoxyuridintriphosphat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Phosphorylierung: Umwandlung in seine aktive Triphosphatform durch zelluläre Kinasen.

Hemmung: Handelt als kompetitiver Inhibitor der viralen DNA-Polymerase

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Umfasst typischerweise die Verwendung von Phosphorylierungsmitteln wie Phosphorylchlorid oder Phosphoramidaten unter kontrollierten Bedingungen.

Hemmung: Die Verbindung interagiert mit der viralen DNA-Polymerase in Gegenwart von Magnesiumionen, die für die Aktivität des Enzyms essentiell sind

Hauptprodukte, die gebildet werden:

Hemmung der viralen DNA-Synthese: Das Hauptprodukt der Reaktion ist die Beendigung der viralen DNA-Synthese, wodurch die Replikation des Virus verhindert wird

Analyse Chemischer Reaktionen

Types of Reactions: (E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate undergoes several types of chemical reactions, including:

Phosphorylation: Conversion to its active triphosphate form by cellular kinases.

Inhibition: Acts as a competitive inhibitor of viral DNA polymerase

Common Reagents and Conditions:

Phosphorylation: Typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidates under controlled conditions.

Inhibition: The compound interacts with viral DNA polymerase in the presence of magnesium ions, which are essential for the enzyme’s activity

Major Products Formed:

Inhibition of Viral DNA Synthesis: The primary product of the reaction is the termination of viral DNA synthesis, preventing the replication of the virus

Wissenschaftliche Forschungsanwendungen

Chemie: (E)-5-(2-Bromvinyl)-2'-Desoxyuridintriphosphat wird als Werkzeug in der chemischen Forschung verwendet, um Nukleotidanaloga und ihre Wechselwirkungen mit Enzymen zu untersuchen .

Biologie: In der biologischen Forschung wird die Verbindung verwendet, um die Mechanismen der viralen Replikation und die Rolle von Nukleotidanaloga bei der Hemmung der viralen DNA-Polymerase zu untersuchen .

Medizin: Die Hauptanwendung von (E)-5-(2-Bromvinyl)-2'-Desoxyuridintriphosphat liegt in der antiviralen Therapie. Es wird zur Behandlung von Infektionen verwendet, die durch das Varizella-Zoster-Virus und das Herpes-simplex-Virus Typ 1 verursacht werden. Die Verbindung hat sich als wirksam erwiesen, um die Schwere und Dauer von Virusinfektionen zu verringern .

Industrie: In der pharmazeutischen Industrie wird (E)-5-(2-Bromvinyl)-2'-Desoxyuridintriphosphat bei der Entwicklung von antiviralen Medikamenten eingesetzt. Seine einzigartigen Eigenschaften machen es zu einem wertvollen Bestandteil bei der Formulierung von Medikamenten, die auf Virusinfektionen abzielen .

Wirkmechanismus

(E)-5-(2-Bromvinyl)-2'-Desoxyuridintriphosphat übt seine Wirkung aus, indem es die virale DNA-Polymerase hemmt. Die Verbindung wird durch die virale Thymidinkinase in ihre aktive Triphosphatform phosphoryliert. Nach Aktivierung konkurriert sie mit natürlichen Nukleotiden um die Einbindung in die virale DNA. Nach der Einbindung führt sie zu einer Kettenabbruchreaktion, wodurch die virale DNA-Synthese effektiv gestoppt und die virale Replikation verhindert wird .

Wirkmechanismus

(E)-5-(2-bromovinyl)-2’-deoxyuridine triphosphate exerts its effects by inhibiting viral DNA polymerase. The compound is phosphorylated by viral thymidine kinase to its active triphosphate form. Once activated, it competes with natural nucleotides for incorporation into the viral DNA. Upon incorporation, it causes chain termination, effectively halting viral DNA synthesis and preventing viral replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Aciclovir-Triphosphat: Ein weiteres Nukleotidanalogon, das in der antiviralen Therapie verwendet wird. .

Ganciclovir-Triphosphat: Ähnlich in seiner Funktion, hat aber ein breiteres Wirkungsspektrum gegen verschiedene Herpesviren

Valaciclovir-Triphosphat: Ein Prodrug von Aciclovir mit verbesserter Bioverfügbarkeit

Einzigartigkeit: (E)-5-(2-Bromvinyl)-2'-Desoxyuridintriphosphat ist aufgrund seiner hohen Potenz und Selektivität für die virale DNA-Polymerase einzigartig. Es erfordert niedrigere Dosen, um therapeutische Wirkungen zu erzielen, und hat im Vergleich zu anderen Nukleotidanaloga ein besseres Sicherheitsprofil .

Eigenschaften

IUPAC Name |

[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN2O14P3/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(26-9)5-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,21,22)(H,23,24)(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKFDDMJXWAXHI-PIXDULNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77222-61-8 | |

| Record name | 5-(2-Bromovinyl)-2'-deoxyuridine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077222618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

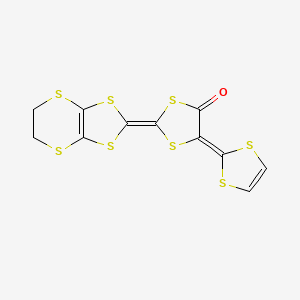

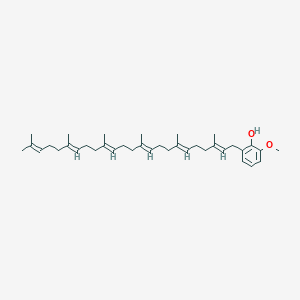

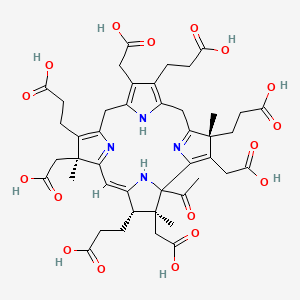

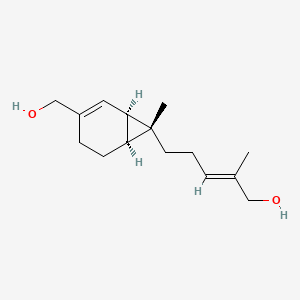

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one](/img/structure/B1235046.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfonyl]ethanone](/img/structure/B1235061.png)

![(3S,4aS,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1235064.png)

![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)